molecular formula C17H21N5O4S2 B4290905 N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B4290905
M. Wt: 423.5 g/mol
InChI Key: SFVMGQIHSOJOOG-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring, a morpholine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S2/c1-25-13-4-2-12(3-5-13)18-15(24)11-27-17-21-20-16(28-17)19-14(23)10-22-6-8-26-9-7-22/h2-5H,6-11H2,1H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVMGQIHSOJOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyaniline.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid, followed by cyclization.

    Final Coupling: The final step involves coupling the thiadiazole intermediate with the morpholine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of a thiadiazole ring, a morpholine ring, and a methoxyphenyl group. This unique structure contributes to its specific chemical reactivity and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
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N-(4-METHOXYPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

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